molecular formula C24H26N2O6 B3872880 ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

Cat. No.: B3872880
M. Wt: 438.5 g/mol
InChI Key: ICASZDXGWVMAIV-RGEXLXHISA-N
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Description

Ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidinone core, which is known for its diverse biological activities, and a benzoate ester, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate typically involves multiple steps:

    Formation of the Pyrazolidinone Core: This can be achieved through the reaction of hydrazine derivatives with diketones under acidic or basic conditions.

    Aldol Condensation: The methoxyphenyl group is introduced via an aldol condensation reaction with the appropriate aldehyde.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The carbonyl groups in the pyrazolidinone core can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate involves its interaction with specific molecular targets. The pyrazolidinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzoate ester can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(4Z)-4-[(4-butoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate: Lacks the methoxy group, which can affect its reactivity and biological activity.

    Ethyl 4-[(4Z)-4-[(4-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate: Lacks the butoxy group, influencing its solubility and interaction with biological targets.

Uniqueness

Ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate is unique due to the presence of both the butoxy and methoxy groups, which can enhance its solubility, reactivity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-4-6-13-32-20-12-7-16(15-21(20)30-3)14-19-22(27)25-26(23(19)28)18-10-8-17(9-11-18)24(29)31-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H,25,27)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICASZDXGWVMAIV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC=C(C=C3)C(=O)OCC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate
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ethyl 4-[(4Z)-4-[(4-butoxy-3-methoxyphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate

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